molecular formula C54H103ClSi B11959255 (4-Chlorophenyl)trihexadecylsilane CAS No. 18822-35-0

(4-Chlorophenyl)trihexadecylsilane

Cat. No.: B11959255
CAS No.: 18822-35-0
M. Wt: 815.9 g/mol
InChI Key: NNHXUZSYPNFRLY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)trihexadecylsilane is an organosilicon compound with the molecular formula C54H103ClSi and a molecular weight of 815.962 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a trihexadecylsilane moiety, making it a unique and valuable chemical in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)trihexadecylsilane typically involves the reaction of 4-chlorophenylsilane with hexadecyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)trihexadecylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the chlorophenyl group with another aryl group .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)trihexadecylsilane involves its interaction with specific molecular targets and pathways. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)trihexadecylsilane is unique due to its long alkyl chains, which impart distinct lipophilic properties and make it suitable for specific applications in lipid analysis and organic synthesis .

Biological Activity

(4-Chlorophenyl)trihexadecylsilane is a silane compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C22_{22}H46_{46}ClSi
  • Molecular Weight : 422.16 g/mol

This compound features a trihexadecylsilane backbone with a chlorine atom substituted on the phenyl ring, which influences its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity
  • Enzyme Inhibition
  • Potential Therapeutic Applications

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives of chlorophenyl silanes have shown moderate to strong activity against pathogenic bacteria such as Salmonella typhi and Bacillus subtilis . Although specific data on this compound is limited, its structural similarities suggest potential effectiveness against similar bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Chlorophenyl silane derivative ASalmonella typhiModerate
Chlorophenyl silane derivative BBacillus subtilisStrong
This compoundTBDTBD

Enzyme Inhibition

The enzyme inhibition potential of this compound has not been extensively documented. However, related compounds have demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase and urease . These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urolithiasis.

Table 2: Enzyme Inhibition Data for Related Compounds

Compound NameEnzymeIC50_{50} Value (µM)
Chlorophenyl silane derivative AAcetylcholinesterase5.12
Chlorophenyl silane derivative BUrease2.14
This compoundTBDTBD

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research highlights the importance of silanes in biological systems. For example, studies have shown that silanes can enhance the solubility and bioavailability of drugs, potentially improving therapeutic outcomes .

In one study involving similar compounds, researchers synthesized a series of chlorinated silanes and assessed their biological activities through various assays. The results indicated promising antibacterial properties and enzyme inhibition profiles that warrant further investigation into this compound's potential applications in medicine .

Properties

CAS No.

18822-35-0

Molecular Formula

C54H103ClSi

Molecular Weight

815.9 g/mol

IUPAC Name

(4-chlorophenyl)-trihexadecylsilane

InChI

InChI=1S/C54H103ClSi/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-56(54-48-46-53(55)47-49-54,51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49H,4-45,50-52H2,1-3H3

InChI Key

NNHXUZSYPNFRLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)Cl

Origin of Product

United States

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